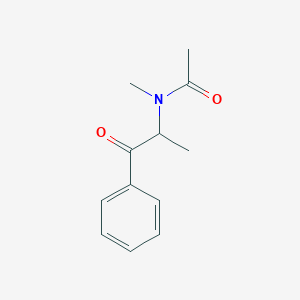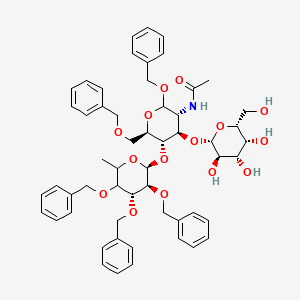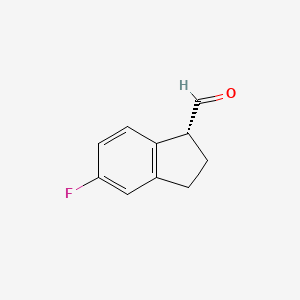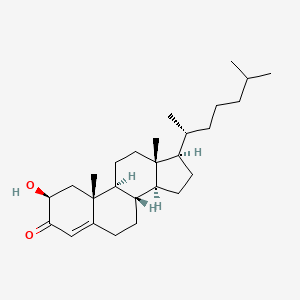
Cholest-4-en-3-one, 2-hydroxy-, (2b)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholest-4-en-3-one, 2-hydroxy-, (2b)- is a cholestanoid compound that is structurally characterized by a cholest-4-ene backbone substituted by a hydroxy group at position 2 and an oxo group at position 3. This compound is a significant intermediate in steroid chemistry and has various applications in the synthesis of steroid drugs and other biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
Cholest-4-en-3-one, 2-hydroxy-, (2b)- can be synthesized through several chemical methods. One common method involves the Oppenauer oxidation of cholesterol, which converts cholesterol to cholest-4-en-3-one. Another method is the acid-catalyzed isomerization of cholest-5-en-3-one. Additionally, pyridinium chlorochromate can be used to convert cholesterol to cholest-4-en-3-one .
Industrial Production Methods
Industrial production of cholest-4-en-3-one, 2-hydroxy-, (2b)- often involves enzymatic conversion using cholesterol oxidase from Rhodococcus sp. in an aqueous/organic biphasic system. This method simplifies and accelerates the production process while ensuring high purity of the product. The enzymatic reaction system is optimized to produce cholest-4-en-3-one with a purity of 99.78%, which is then identified by nuclear magnetic resonance, mass spectroscopy, and infrared spectroscopy .
化学反应分析
Types of Reactions
Cholest-4-en-3-one, 2-hydroxy-, (2b)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Cholesterol oxidase is commonly used to oxidize cholesterol to cholest-4-en-3-one.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve reagents like pyridinium chlorochromate for converting cholesterol to cholest-4-en-3-one.
Major Products Formed
The major products formed from these reactions include cholest-4-en-3-one and its derivatives, such as androst-4-ene-3,17-dione and androsta-1,4-diene-3,17-dione, which are important intermediates in the synthesis of anabolic drugs and contraceptive hormones .
科学研究应用
Cholest-4-en-3-one, 2-hydroxy-, (2b)- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various steroid drugs and other biologically active molecules.
Biology: It is used in studies related to cholesterol metabolism and its role in cellular processes.
Industry: The compound is used in the industrial production of steroid drugs and other pharmaceuticals.
作用机制
Cholest-4-en-3-one, 2-hydroxy-, (2b)- exerts its effects through various molecular targets and pathways. For example, its derivative Olesoxime binds to components of the mitochondrial permeability transition pore, such as the voltage-dependent anion channel and the translocator protein 18 kDa, suggesting a potential mechanism for its neuroprotective activity . Additionally, cholesterol oxidase catalyzes the conversion of cholesterol to cholest-4-en-3-one, which can then undergo further transformations in steroid biosynthesis pathways .
相似化合物的比较
Cholest-4-en-3-one, 2-hydroxy-, (2b)- can be compared with other similar compounds, such as:
Cholest-4-en-3-one: A cholestanoid with an oxo group at position 3.
25-hydroxycholest-4-en-3-one: A derivative with a hydroxy group at position 25.
26-hydroxycholest-4-en-3-one: A derivative with a hydroxy group at position 26.
7α,25-dihydroxy-4-cholesten-3-one: A derivative with hydroxy groups at positions 7 and 25.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of cholest-4-en-3-one, 2-hydroxy-, (2b)- in its specific applications and effects.
属性
分子式 |
C27H44O2 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC 名称 |
(2S,8S,9S,10R,13R,14S,17R)-2-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24(28)25(29)16-27(19,5)23(20)13-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25+,26-,27+/m1/s1 |
InChI 键 |
NFZDPXCPUNTQJE-OLVJEDJDSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@H](C[C@]34C)O)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



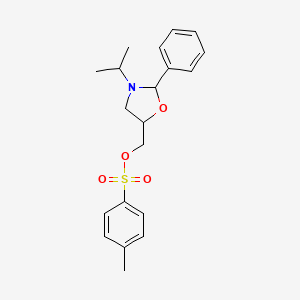



![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
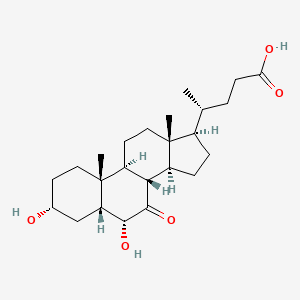
![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
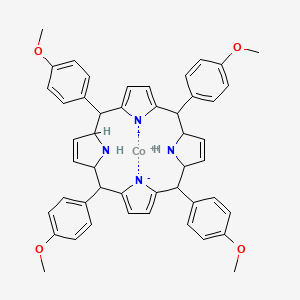
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
